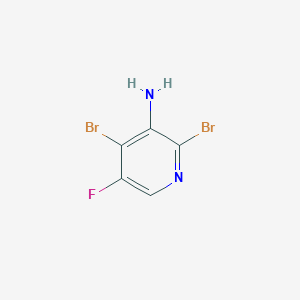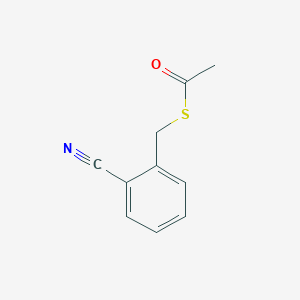
5-Methyl-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Méthyl-1,3-dioxan-2-one: est un composé organique de formule moléculaire C5H8O3 . Il s'agit d'un carbonate cyclique à six chaînons, qui est un type de composé hétérocyclique contenant à la fois des atomes d'oxygène et de carbone dans sa structure cyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le 5-Méthyl-1,3-dioxan-2-one peut être synthétisé par réaction de la dihydroxyacétone avec des trialcoxyalcanes en présence d'acide acétique comme catalyseur. Cette méthode permet la génération in situ de dérivés de 1,3-dioxan-5-one, qui peuvent ensuite être utilisés dans d'autres réactions . Une autre méthode implique l'utilisation d'alcools homoallyliques et d'hypoiodite de tert-butyle pour la fixation atmosphérique du dioxyde de carbone .
Méthodes de production industrielle: Les méthodes de production industrielle du 5-Méthyl-1,3-dioxan-2-one impliquent généralement l'utilisation de techniques de polymérisation par ouverture de cycle. Ces méthodes utilisent divers catalyseurs, tels que l'octoate stanneux, pour obtenir des rendements élevés et une production efficace .
Analyse Des Réactions Chimiques
Types de réactions: Le 5-Méthyl-1,3-dioxan-2-one subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il peut être réduit pour former des dérivés alcooliques correspondants .
Réactifs et conditions courants:
Oxydation: Le permanganate de potassium (KMnO4) ou le tétroxyde d'osmium (OsO4) peuvent être utilisés comme agents oxydants.
Réduction: L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs courants.
Substitution: Divers nucléophiles, tels que les réactifs organolithium ou Grignard, peuvent être utilisés pour les réactions de substitution.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des lactones ou d'autres dérivés oxydés, tandis que les réactions de réduction produisent généralement des alcools .
Applications De Recherche Scientifique
Chimie: En chimie, le 5-Méthyl-1,3-dioxan-2-one est utilisé comme monomère dans la synthèse de polymères biodégradables. Ces polymères ont des applications dans les systèmes d'administration de médicaments et le génie tissulaire .
Biologie et médecine: En biologie et en médecine, ce composé est utilisé dans le développement de micelles et de nanogels pour l'administration ciblée de médicaments. Ces systèmes peuvent encapsuler des médicaments et les libérer de manière contrôlée, améliorant l'efficacité thérapeutique et réduisant les effets secondaires .
Industrie: Dans le secteur industriel, le 5-Méthyl-1,3-dioxan-2-one est utilisé dans la production de polycarbonates fonctionnalisés. Ces matériaux ont des applications dans les revêtements, les adhésifs et autres matériaux avancés .
Mécanisme d'action
Le mécanisme d'action du 5-Méthyl-1,3-dioxan-2-one implique sa capacité à subir une polymérisation par ouverture de cycle. Ce processus est catalysé par des acides protiques, conduisant à la formation de polyesters avec des liaisons sensibles à l'hydrolyse et à la chaleur. Ces liaisons facilitent la dégradation du polymère, le rendant adapté aux applications biodégradables .
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is catalyzed by protic acids, leading to the formation of polyesters with hydrolytically and thermally sensitive linkages. These linkages facilitate the degradation of the polymer, making it suitable for biodegradable applications .
Comparaison Avec Des Composés Similaires
Composés similaires:
5-Méthylène-1,3-dioxane-2-one: Ce composé est un carbonate cyclique à six chaînons avec un groupe méthylène, utilisé comme comonomère dans la synthèse de polycarbonates fonctionnalisés.
5-Méthyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Ce composé contient un groupe allyle pendant et est utilisé dans la chimie de clic thiol-ène pour la synthèse de polymères biodégradables.
Unicité: Le 5-Méthyl-1,3-dioxan-2-one est unique en raison de sa structure cyclique spécifique et de la présence d'un groupe méthyle, qui influence sa réactivité et les propriétés des polymères résultants. Sa capacité à subir une polymérisation par ouverture de cycle et à former des matériaux biodégradables le rend particulièrement précieux dans diverses applications scientifiques et industrielles .
Propriétés
Numéro CAS |
87831-99-0 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
5-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C5H8O3/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3 |
Clé InChI |
FIURNUKOIGKIJB-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)

